n-Oleoyl serinol

Übersicht

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Oleoylserinol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Serinol mit Ölsäure beinhaltet. Die allgemeine Vorgehensweise umfasst die folgenden Schritte:

Aktivierung der Ölsäure: Ölsäure wird mit Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) aktiviert, um einen aktiven Ester zu bilden.

Kupplungsreaktion: Die aktivierte Ölsäure wird dann in Gegenwart einer Base wie Diisopropylethylamin (DIPEA) in Dimethylformamid (DMF) mit Serinol umgesetzt, um Oleoylserinol zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Oleoylserinol erfolgt über ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und umfasst häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oleoyl Serinol can be synthesized through a multi-step process involving the reaction of serinol with oleic acid. The general procedure involves the following steps:

Activation of Oleic Acid: Oleic acid is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

Coupling Reaction: The activated oleic acid is then reacted with serinol in the presence of a base such as diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to form Oleoyl Serinol.

Industrial Production Methods

Industrial production of Oleoyl Serinol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oleoylserinol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oleoylserinol kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Es kann zu gesättigten Derivaten reduziert werden.

Substitution: Die Hydroxylgruppen in Oleoylserinol können Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Reagenzien wie Säurechloride und Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Oleoylserinol, die unterschiedliche biologische und chemische Eigenschaften haben können.

Wissenschaftliche Forschungsanwendungen

Oleoylserinol wurde ausgiebig für seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: Es wird als Modellverbindung zur Untersuchung von Lipidverhalten und -wechselwirkungen verwendet.

Biologie: Oleoylserinol wird in Zellmembranstudien verwendet und als Werkzeug zur Abbildung von Zellmembranen.

Industrie: Oleoylserinol wird bei der Entwicklung von biofunktionalen Materialien und als Bestandteil von Kosmetikformulierungen verwendet.

Wirkmechanismus

Oleoylserinol übt seine Wirkungen aus, indem es die Struktur und Funktion natürlicher Ceramide nachahmt. Es interagiert mit spezifischen Rezeptoren und Proteinen innerhalb der Zellmembran, was zu verschiedenen zellulären Reaktionen führt. Beispielsweise aktiviert es die atypische Proteinkinase C (aPKC) und induziert die Bildung von Komplexen mit Polaritätsproteinen, die an der Zelldifferenzierung und Apoptose beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Stem Cell Therapy

n-Oleoyl serinol plays a significant role in stem cell therapy, particularly in preventing the formation of teratomas during stem cell transplantation. Teratomas are tumors that can arise from pluripotent stem cells when they differentiate improperly. Research has shown that this compound induces apoptosis in residual pluripotent embryoid body-derived cells (EBCs), thus enriching for neural precursors and enhancing the safety and efficacy of stem cell therapies.

- Mechanism : The compound activates atypical protein kinase C (aPKC), which is crucial for regulating cell differentiation and survival pathways. This action leads to selective apoptosis in rapidly dividing cells while sparing differentiated cells, making it a valuable tool in refining stem cell applications .

Induction of Apoptosis

The ability of this compound to induce apoptosis has been extensively studied, particularly in cancer research. It has been shown to selectively trigger cell death in neuroblastoma cells, which are known for their rapid division.

- Research Findings : Studies indicate that this compound can effectively induce apoptosis in neuroblastoma cells without affecting resting or differentiated cells. This selectivity makes it a potential candidate for targeted cancer therapies .

GPR119 Agonism

This compound has also been identified as a potent agonist for the GPR119 receptor, which is involved in glucose homeostasis and insulin secretion.

- Biological Impact : Acting as a GPR119 agonist, this compound exhibits potential anti-diabetic effects by enhancing insulin secretion and improving glucose tolerance. Its efficacy is notably higher than other compounds in its class, suggesting its utility in metabolic disease research .

Table 1: Summary of Key Studies on this compound

Wirkmechanismus

Oleoyl Serinol exerts its effects by mimicking the structure and function of natural ceramides. It interacts with specific receptors and proteins within the cell membrane, leading to various cellular responses. For example, it activates atypical protein kinase C (aPKC) and induces the formation of complexes with polarity proteins, which are involved in cell differentiation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Acylethanolamin: Ähnlich in der Struktur, aber es fehlen die Hydroxymethylgruppen, die in Oleoylserinol vorhanden sind.

N-Acyltris: Enthält im Vergleich zu Oleoylserinol eine zusätzliche Hydroxymethylgruppe.

Einzigartigkeit

Oleoylserinol ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, Ceramide effektiv nachzuahmen. Seine Fähigkeit, Apoptose selektiv in sich schnell teilenden Zellen gegenüber differenzierten Zellen zu induzieren, macht es zu einer wertvollen Verbindung in der Krebsforschung .

Schlussfolgerung

Oleoylserinol ist eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Seine einzigartige Struktur und seine Eigenschaften machen es zu einem wertvollen Werkzeug für Forschung und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

72809-08-6 |

|---|---|

Molekularformel |

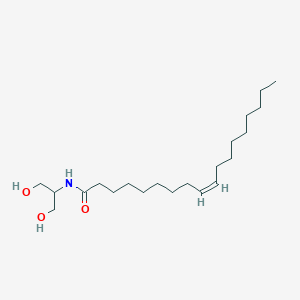

C21H41NO3 |

Molekulargewicht |

355.6 g/mol |

IUPAC-Name |

N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide |

InChI |

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25) |

InChI-Schlüssel |

LGDVTFHRZXBSJM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)CO |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |

Synonyme |

N-oleoyl serinol N-oleoylserinol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-oleoyl serinol mimics the function of natural ceramides, specifically in their role in inducing apoptosis. [, ] This effect is particularly pronounced in pluripotent cells like embryonic stem cells (ES cells) and embryoid body-derived cells (EBCs). [] Mechanistically, S18 appears to exert its pro-apoptotic effect through the upregulation of prostate apoptosis response-4 (PAR-4) in these cells. [, ] Additionally, S18 has been shown to influence the migration and polarity of neural progenitor cells (NPCs) in vitro and in vivo. [] This effect is likely mediated by S18's interaction with atypical protein kinase ζ/λ (aPKC) and Cdc42, proteins involved in cell polarity and motility. []

A: A major concern in stem cell therapy is the risk of teratoma formation - tumors arising from undifferentiated stem cells. This compound has been shown to selectively eliminate pluripotent mouse and human stem cells, effectively preventing teratoma formation in transplantation models. [] This selective apoptosis induced by S18 enriches for neural precursors in ES cell-derived neural transplants, improving the safety profile of these cells for therapeutic applications. []

A: Research suggests that this compound plays a crucial role in regulating neural progenitor cell (NPC) motility, a process critical for proper brain development. [] Depleting natural sphingolipids, the class of molecules to which ceramides belong, disrupts NPC migration. [] This disruption can be rescued by introducing S18, highlighting its importance in guiding NPC movement and ultimately influencing brain organization during development. []

A: Yes, this compound has been used as a tool to investigate the roles of ceramides in various cellular processes. For instance, by utilizing S18, researchers demonstrated that complex gangliosides, a class of glycosphingolipids, might protect developing neurons against ceramide-induced apoptosis. [] This protective effect appears to be mediated by the upregulation of MAPK signaling and downregulation of PAR-4 expression. [] Furthermore, S18 has been instrumental in elucidating the role of ceramide-activated aPKC in the formation of primary cilia, sensory organelles important for various cellular functions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.